1-(4-Benzylpiperazin-1-yl)-3-methyl-2-octylpyrido[1,2-a]benzimidazole-4-carbonitrile
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Overview
Description
The compound “1-(4-Benzylpiperazin-1-yl)-3-methyl-2-octylpyrido[1,2-a]benzimidazole-4-carbonitrile” is a complex organic molecule. It contains a benzimidazole core, which is a type of heterocyclic aromatic organic compound. This type of compound is often found in various pharmaceuticals and it’s known for its wide range of biological activities .
Scientific Research Applications
Chemical Synthesis and Labeling
The chemical compound 1-(4-Benzylpiperazin-1-yl)-3-methyl-2-octylpyrido[1,2-a]benzimidazole-4-carbonitrile, due to its complex structure, might be involved in the synthesis and labeling of potent and selective inhibitors for various enzymes. For example, compounds have been developed for the treatment of conditions such as type-2 diabetes by inhibiting specific enzymes like 11β-hydroxysteroid dehydrogenase type 1. These compounds are prepared with isotopic labeling, such as carbon-13 and carbon-14, to facilitate studies in drug metabolism, pharmacokinetics, and bioanalytical research, providing a foundation for understanding the drug's behavior in biological systems (Latli et al., 2017).
Antimicrobial and Antifungal Activities
The structural motif present in this compound might contribute to antimicrobial and antifungal activities. Compounds with similar structures have been synthesized and evaluated for their efficacy against microbial pathogens. For instance, novel derivatives have been explored for their antimicrobial properties, providing insights into the potential therapeutic applications of such compounds (Al‐Azmi & Mahmoud, 2020).
Enzyme Inhibition and Antioxidant Properties
Benzimidazole derivatives, similar to the given compound, have been synthesized and studied for their potential as glucosidase inhibitors and antioxidants. These compounds exhibit significant in vitro antioxidant activities, and some have demonstrated inhibitory potential against α-glucosidase, suggesting their usefulness in managing conditions like diabetes and oxidative stress-related diseases (Özil et al., 2018).
Antihypertensive and Adrenoceptor Antagonist Activities
Similar compounds have also been investigated for their potential as antihypertensive agents and alpha-1-adrenoceptor antagonists. These studies involve the synthesis of derivatives that exhibit high binding affinity for alpha-1-adrenoceptors, providing a pathway for the development of new antihypertensive medications (Chern et al., 1993).
Mechanism of Action
Target of Action
The compound contains a benzimidazole moiety, which is a structural element found in many biologically active substances . Benzimidazole derivatives are known to exhibit a wide spectrum of biological activities and have numerous therapeutic applications in medicine .
Biochemical Pathways
Without specific information on this compound, it’s difficult to determine the exact biochemical pathways it affects. Benzimidazole derivatives are known to interact with various biochemical pathways depending on their specific functional groups .
Result of Action
The result of the compound’s action would depend on its specific targets and mode of action. Given the wide range of biological activities exhibited by benzimidazole derivatives, the effects could be diverse .
Action Environment
The action, efficacy, and stability of a compound can be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. Without specific data on this compound, it’s difficult to provide detailed information .
Properties
IUPAC Name |
1-(4-benzylpiperazin-1-yl)-3-methyl-2-octylpyrido[1,2-a]benzimidazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H39N5/c1-3-4-5-6-7-11-16-27-25(2)28(23-33)31-34-29-17-12-13-18-30(29)37(31)32(27)36-21-19-35(20-22-36)24-26-14-9-8-10-15-26/h8-10,12-15,17-18H,3-7,11,16,19-22,24H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHKXXSZGBGTBDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC1=C(N2C3=CC=CC=C3N=C2C(=C1C)C#N)N4CCN(CC4)CC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H39N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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